molecular formula C8H10ClN3S B1608535 N-(4-chlorobenzyl)hydrazinecarbothioamide CAS No. 6610-36-2

N-(4-chlorobenzyl)hydrazinecarbothioamide

Cat. No. B1608535
CAS RN: 6610-36-2
M. Wt: 215.7 g/mol
InChI Key: HFFCGNJADIUIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorobenzyl)hydrazinecarbothioamide” is a chemical compound with the formula C8H10ClN3S . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves mixing appropriate thiosemicarbazide with 3-ethoxy salicylaldehyde in methanol containing a catalytic amount of glacial acetic acid . The reaction mixture is refluxed at 80 °C for 3-6 hours, and the completion of the reaction is monitored by TLC analysis . The solid formed is filtered, washed with hot methanol, and dried at room temperature .


Molecular Structure Analysis

The molecular weight of “N-(4-chlorobenzyl)hydrazinecarbothioamide” is 215.70 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “N-(4-chlorobenzyl)hydrazinecarbothioamide” are not provided in the search results .

Scientific Research Applications

  • Phosphorus–Nitrogen Compounds

    • Summary of Application : Phosphorus–nitrogen compounds with different pendant arms were obtained and their spectral, stereogenic, photophysical and bioactivity properties were investigated .
    • Methods of Application : The starting compounds tetrachloro (4-chlorobenzyl)spiro (N/N)cyclotriphosphazenes were prepared regioselectively from the reactions of hexachlorocyclotriphosphazene .
    • Results : The photophysical properties of phosphazenes showed a fluorescence profile with lifetimes of about 4.9–6.6 ns and quantum yields in the range of 0.10–0.14 . The antibacterial and antifungal activities of the newly synthesized phosphazenes against some bacteria and yeast strains and their interactions with pBR322 plasmid DNA were investigated .
  • Synthesis of Hydrazones, Quinazolines, and Schiff Bases

    • Summary of Application : Hydrazones, quinazolines, and Schiff bases were synthesized by combining suitable aldehydes with four hydrazides .
    • Methods of Application : A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
    • Results : The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains were evaluated .
  • Synthesis and Antioxidant Activity

    • Summary of Application : New hydrazinecarbothioamides were synthesized and their antioxidant activity was investigated .
    • Methods of Application : The hydrazinecarbothioamides were synthesized by reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate .
    • Results : The results of this study were not provided in the source .
  • Electroanalytical Applications

    • Field : Electroanalytical Chemistry .
    • Summary of Application : A new hydrazinecarbothioamide derivative molecule was synthesized as an ionophore and used in the preparation of ion-selective electrodes .
    • Methods of Application : The new molecule was characterized using NMR, FT–IR, and elemental analysis techniques. The potentiometric electrodes prepared with the synthesized new molecule exhibited selectivity towards lead(II) ions .
    • Results : The novel electrode had a low detection limit of 6.98 × 10–7 M over a wide concentration range of 1.0 × 10–6–1.0 × 10–1 M. The electrode showed good repeatability, selectivity, stability, and could work in a wide pH range .
  • Anticancer Activity

    • Field : Medicinal Chemistry .
    • Summary of Application : Novel benzofuran bearing thiazole hybrids were synthesized and their anticancer activity was investigated .
    • Methods of Application : The molecules were synthesized by a multistep reaction approach .
    • Results : Among thirteen compounds, two compounds showed higher lethality, so, they were selected for five-dose anticancer screening against all cancer cell lines. Compound 8g and 8h displayed remarkable antiproliferative activity with GI 50 values ranging from 0.295 to 4.15 μM and LC 50 values ranging from 4.43 to >100 μM .
  • Synthesis of New Molecules
    • Field : Organic Chemistry .
    • Summary of Application : New hydrazinecarbothioamides were synthesized by reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides (X= H, Cl, Br) with 2,4-difluorophenyl isothiocyanate .
    • Methods of Application : The hydrazinecarbothioamides were synthesized by reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate .
    • Results : The results of this study were not provided in the source .

Safety And Hazards

“N-(4-chlorobenzyl)hydrazinecarbothioamide” may cause long-lasting harmful effects to aquatic life . It also harms public health and the environment by destroying ozone in the upper atmosphere .

properties

IUPAC Name

1-amino-3-[(4-chlorophenyl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFCGNJADIUIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392144
Record name N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)hydrazinecarbothioamide

CAS RN

6610-36-2
Record name N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 2
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 5
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 6
N-(4-chlorobenzyl)hydrazinecarbothioamide

Citations

For This Compound
2
Citations
KB Patel, DV Patel, NR Patel, AM Kanhed… - Journal of …, 2022 - Taylor & Francis
With the aim to combat a multi-faceted neurodegenerative Alzheimer’s disease (AD), a series of carbazole-based semicarbazide and hydrazide derivatives were designed, synthesized …
Number of citations: 5 www.tandfonline.com
NR Patel - 2020 - search.proquest.com
Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.